molecular formula C17H23N5O3S B2411601 2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide CAS No. 872621-18-6

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide

Cat. No. B2411601
CAS RN: 872621-18-6
M. Wt: 377.46
InChI Key: LBGGXRMXEWRLBV-UHFFFAOYSA-N
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Description

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality 2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

The crystal structures of related compounds have been extensively studied to understand their conformation and intramolecular interactions. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that these molecules exhibit a folded conformation, stabilized by intramolecular hydrogen bonding. Such structural insights are crucial for the design of molecules with desired properties and biological activities (Subasri et al., 2016).

Antibacterial Activity

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at creating potential antibacterial agents. These compounds, upon evaluation, have shown high antibacterial activities, highlighting their significance in the development of new therapeutic agents (Azab et al., 2013).

Enzyme Inhibition

The synthesis and evaluation of compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been reported. One such study discovered potent dual inhibitors, providing insights into the design of new antifolate agents with potential therapeutic applications (Gangjee et al., 2008).

properties

IUPAC Name

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-18-11(23)9-26-15-12-14(21(2)17(25)22(3)16(12)24)19-13(20-15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGGXRMXEWRLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide

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